

O-Methylhydroxylamine Reactivity with Carbonyl Compounds: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylhydroxylamine (methoxyamine) is a versatile reagent in organic chemistry, primarily known for its reaction with carbonyl compounds—aldehydes and ketones—to form stable O-methyl oxime ethers (methoximes). This reaction, a type of condensation reaction, is a cornerstone in various chemical disciplines, from the protection of carbonyl groups in complex syntheses to the formation of biocompatible linkages in drug development and chemical biology. This technical guide provides a comprehensive overview of the core principles governing the reactivity of **O-methylhydroxylamine** with carbonyl compounds, including detailed reaction mechanisms, kinetic considerations, experimental protocols, and applications in drug discovery.

Core Principles of Reactivity

The reaction between **O-methylhydroxylamine** and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism, analogous to the formation of imines and oximes. [1][2] The nitrogen atom of **O-methylhydroxylamine**, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Reaction Mechanism

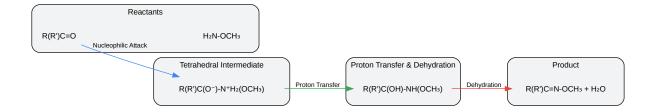
The reaction is generally accepted to proceed in two main stages:



- Nucleophilic Addition: The nitrogen atom of O-methylhydroxylamine attacks the carbonyl
 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a
 carbinolamine or hemiaminal. This step is typically reversible.
- Dehydration: The carbinolamine intermediate then undergoes an acid- or base-catalyzed elimination of a water molecule to form the final C=N double bond of the methoxime. This dehydration step is often the rate-determining step of the overall reaction.[3]

The overall reaction can be represented as follows:

 $R(R')C=O + CH_3ONH_2 \rightleftharpoons R(R')C(OH)NH(OCH_3) \rightleftharpoons R(R')C=N(OCH_3) + H_2O$



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Caption: Reaction mechanism of **O-methylhydroxylamine** with a carbonyl compound.

Factors Influencing Reactivity

Several factors significantly influence the rate and efficiency of methoxime formation:

- Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the carbonyl group. Aldehydes generally react faster than ketones due to the smaller size of the hydrogen atom compared to an alkyl or aryl group.[4][5]
- Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, thereby accelerating the nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the carbonyl compound.[6]



- pH: The reaction rate is highly pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 4-5).[7] At low pH, the **O-methylhydroxylamine** is protonated, reducing its nucleophilicity. At high pH, the dehydration of the tetrahedral intermediate is slow.[3]
- Catalysis: The reaction can be catalyzed by acids or nucleophilic catalysts like aniline.
 Aniline and its derivatives can significantly accelerate the reaction rate, especially at neutral pH.[4]

Quantitative Data on Methoxime Formation

The efficiency of methoxime formation is often reported as percentage yield. The following tables summarize representative yields for the reaction of **O-methylhydroxylamine** with various aldehydes and ketones under different reaction conditions.

Table 1: Methoximation of Aromatic Aldehydes and Ketones with MnCl₂·4H₂O Catalyst[8]



Entry	Carbonyl Compound	Time (min)	Yield (%)
1	Benzaldehyde	5	95
2	4- Methylbenzaldehyde	5	96
3	4- Methoxybenzaldehyde	5	98
4	4-Fluorobenzaldehyde	5	78
5	4- Chlorobenzaldehyde	5	94
6	4- Bromobenzaldehyde	5	97
7	4-Nitrobenzaldehyde	5	99
8	2-Naphthaldehyde	5	92
9	Cinnamaldehyde	5	91
10	Acetophenone	60	93
11	4- Methylacetophenone	60	95
12	4- Methoxyacetophenon e	90	96
13	4- Fluoroacetophenone	120	75
14	4- Chloroacetophenone	90	92
15	4- Bromoacetophenone	90	94



Reaction Conditions: Carbonyl compound (0.30 mmol), MeONH₂·HCl (1.5 equiv.), NaOAc (1.5 equiv.), MnCl₂·4H₂O (5 mol%), EtOH (2.5 mL), 50°C.[8]

Table 2: One-Pot Synthesis of Oxime Ethers from α,β -Unsaturated Aldehydes[9]

Entry	Aldehyde	Alkyl Halide	Time (h)	Yield (%)
1	Cinnamaldehyde	Ethyl bromide	1	82
2	Cinnamaldehyde	Methyl bromide	1	78
3	Crotonaldehyde	Ethyl bromide	1	75
4	Crotonaldehyde	Methyl bromide	1	76

Reaction Conditions: Aldehyde (3.60 mmol), Hydroxylamine hydrochloride (3.60 mmol), Alkyl bromide (3.60 mmol), Anhydrous K₂CO₃ (5.6 mmol), THF (100 mL), Reflux.[9]

Experimental Protocols

Detailed methodologies for the synthesis of methoximes are crucial for reproducibility and optimization. Below are representative experimental protocols.

General Procedure for the MnCl₂-Catalyzed Methoximation of Aromatic Aldehydes and Ketones[8]

- To a test tube, add the starting aldehyde or ketone (0.30 mmol).
- Dissolve the carbonyl compound in absolute ethanol (2.5 mL) with stirring.
- Add anhydrous sodium acetate (37 mg, 0.45 mmol, 1.5 equiv.) and O-methylhydroxylamine hydrochloride (37.5 mg, 0.45 mmol, 1.5 equiv.).
- Add manganese(II) chloride tetrahydrate (3 mg, 5 mol%).
- Warm the reaction mixture to 50°C.
- Monitor the reaction progress by thin-layer chromatography (TLC).



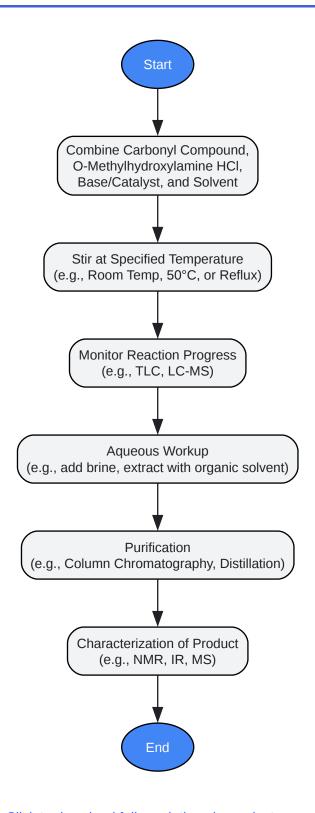
- Upon completion, dilute the reaction mixture with brine (10 mL).
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

One-Pot Synthesis of α , β -Unsaturated Aldoxime Ethers[9]

- To a round-bottom flask, add the α,β-unsaturated aldehyde (3.60 mmol), hydroxylamine hydrochloride (3.60 mmol), and the corresponding alkyl bromide (3.60 mmol) in redistilled tetrahydrofuran (100 mL).
- Add excess anhydrous potassium carbonate (5.6 mmol).
- Stir the resulting mixture at reflux for 50 minutes to one hour.
- · Monitor the reaction by TLC.
- After completion, filter the reaction mixture.
- Extract the product from the filtrate with chloroform (3 x 25 mL).
- Wash the combined organic layers with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.
- Purify the oxime ether by vacuum distillation.

Mandatory Visualizations Experimental Workflow



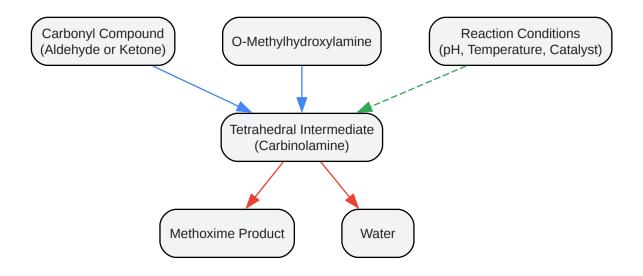


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Caption: General experimental workflow for methoxime synthesis.

Signaling Pathway (Logical Relationship)





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Caption: Logical relationship of reactants and conditions leading to product formation.

Applications in Drug Development

The formation of methoximes is a key reaction in various aspects of drug development and chemical biology.

- Bioorthogonal Chemistry: The reaction of O-methylhydroxylamine with carbonyl
 compounds is highly chemoselective, meaning it proceeds efficiently in the presence of other
 functional groups found in biological systems. This "bioorthogonal" nature makes it ideal for
 labeling and modifying biomolecules.[10]
- Antibody-Drug Conjugates (ADCs): Methoxime ligation can be used to attach potent drug molecules to antibodies, creating ADCs that can specifically target cancer cells.[10]
- Prodrugs: The methoxime functionality can be incorporated into drug molecules to create prodrugs, which are inactive compounds that are converted into the active drug within the body.[8]
- Metabolomics: O-methylhydroxylamine is used as a derivatizing agent in metabolomics studies to improve the detection and quantification of carbonyl-containing metabolites by techniques such as liquid chromatography-mass spectrometry (LC-MS).[11]



Conclusion

The reaction of **O-methylhydroxylamine** with carbonyl compounds is a robust and versatile transformation with broad applications in organic synthesis and drug development. A thorough understanding of the reaction mechanism, the factors influencing reactivity, and detailed experimental protocols is essential for researchers and scientists to effectively utilize this powerful chemical tool. The quantitative data and methodologies presented in this guide serve as a valuable resource for the design, optimization, and implementation of methoxime formation in various scientific endeavors.

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